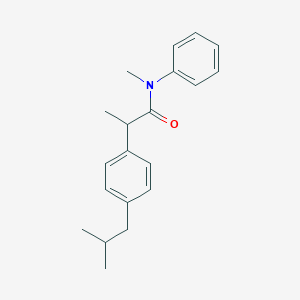
N,N-dibutyl-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as DCMU, is a chemical compound widely used in scientific research. It is a herbicide that inhibits the photosynthetic process in plants. DCMU has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
DCMU inhibits the photosynthetic process by blocking the transfer of electrons from the primary electron acceptor to the secondary electron acceptor in photosystem II. This ultimately leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of glucose and other organic compounds.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of plants by reducing the rate of photosynthesis, which in turn affects the production of organic compounds. DCMU has also been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
DCMU is a widely used herbicide in scientific research due to its ability to inhibit photosynthesis in plants. It is a relatively inexpensive and easy-to-use tool for studying the photosynthetic process. However, DCMU has limitations in terms of its specificity, as it can also affect other cellular processes in plants.
Zukünftige Richtungen
There are several potential future directions for research on DCMU. One area of interest is the development of more specific inhibitors of photosystem II, which could be used to study the electron transport chain in more detail. Another potential direction is the study of the effects of DCMU on other organisms, such as algae and cyanobacteria, which also use photosynthesis as a means of energy production. Finally, the potential use of DCMU as a tool for the development of herbicides with improved specificity and efficacy is an area of ongoing research.
Synthesemethoden
DCMU can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methylphenol with butylamine, followed by the condensation of the resulting product with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
DCMU has been widely used in scientific research as a tool to study the photosynthetic process in plants. It has also been used in the study of the electron transport chain in photosynthesis, as well as the mechanism of action of herbicides.
Eigenschaften
Molekularformel |
C17H26ClNO2 |
|---|---|
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
N,N-dibutyl-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H26ClNO2/c1-4-6-10-19(11-7-5-2)17(20)13-21-16-9-8-15(18)12-14(16)3/h8-9,12H,4-7,10-11,13H2,1-3H3 |
InChI-Schlüssel |
BPVYETDLQSMXOK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)C |
Kanonische SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)



![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)








